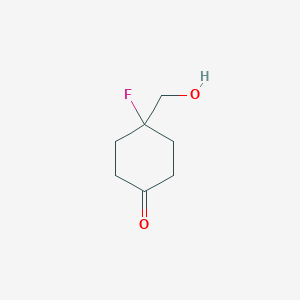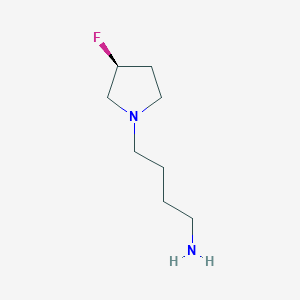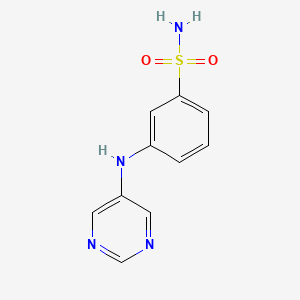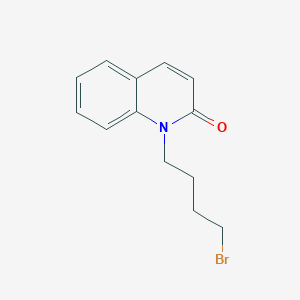
4-fluoro-4-(hydroxymethyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-4-(hydroxymethyl)cyclohexan-1-one is an organic compound with the molecular formula C7H11FO2 and a molecular weight of 146.16 g/mol It is a cyclohexanone derivative, characterized by the presence of a fluorine atom and a hydroxymethyl group attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-4-(hydroxymethyl)cyclohexan-1-one typically involves the fluorination of cyclohexanone derivatives followed by hydroxymethylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-fluoro-4-(hydroxymethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
- Oxidation leads to the formation of 4-fluoro-4-(carboxymethyl)cyclohexanone.
- Reduction results in 4-fluoro-4-(hydroxymethyl)cyclohexanol.
- Substitution reactions yield various derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
4-fluoro-4-(hydroxymethyl)cyclohexan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-fluoro-4-(hydroxymethyl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of biochemical pathways and the development of therapeutic agents .
Comparaison Avec Des Composés Similaires
Cyclohexanone: Lacks the fluorine and hydroxymethyl groups, making it less reactive in certain chemical reactions.
4-Fluorocyclohexanone: Contains a fluorine atom but lacks the hydroxymethyl group, limiting its applications in some contexts.
4-(Hydroxymethyl)cyclohexanone: Contains a hydroxymethyl group but lacks the fluorine atom, affecting its chemical properties and reactivity.
Uniqueness: 4-fluoro-4-(hydroxymethyl)cyclohexan-1-one is unique due to the presence of both the fluorine and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound with a wide range of applications in research and industry .
Propriétés
Formule moléculaire |
C7H11FO2 |
|---|---|
Poids moléculaire |
146.16 g/mol |
Nom IUPAC |
4-fluoro-4-(hydroxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C7H11FO2/c8-7(5-9)3-1-6(10)2-4-7/h9H,1-5H2 |
Clé InChI |
QHHGCIQIWRMLIM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1=O)(CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-Cyano-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl chloride](/img/structure/B8427217.png)





![5-(6-Chloroimidazo[2,1-f]pyridazin-2-yl)-2-methyl-aniline](/img/structure/B8427257.png)




![(5-Bromo-6-methoxypyrazin-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B8427297.png)
